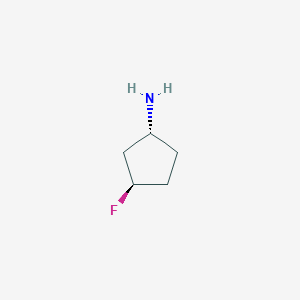

(1R,3R)-3-Fluorocyclopentan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1R,3R)-3-Fluorocyclopentan-1-amine: is a fluorinated amine compound with the molecular formula C5H10FN and a molecular weight of 103.14 g/mol . This compound is characterized by a cyclopentane ring with a fluorine atom and an amine group attached to the third carbon atom in a trans configuration. It is primarily used in research and development within the pharmaceutical and chemical industries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing trans-3-fluorocyclopentan-1-amine involves the reductive amination of 3-fluorocyclopentanone.

Leuckart Reaction: Another method involves the Leuckart reaction, where 3-fluorocyclopentanone is reacted with formamide under heating conditions to produce the desired amine.

Industrial Production Methods: Industrial production of trans-3-fluorocyclopentan-1-amine may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and reaction conditions is optimized to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: (1R,3R)-3-Fluorocyclopentan-1-amine can undergo oxidation reactions to form corresponding imines or nitriles.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Secondary and tertiary amines.

Substitution: Substituted cyclopentane derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

(1R,3R)-3-Fluorocyclopentan-1-amine is primarily studied for its potential as a lead compound in drug discovery. Its interactions with neurotransmitter systems suggest applications in treating neurological disorders. The fluorine substitution enhances binding affinity to various receptors, potentially modulating neurotransmitter release .

Enzyme Inhibition Studies

The compound exhibits significant potential in enzyme inhibition studies. Its amine group can participate in hydrogen bonding and ionic interactions, allowing it to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of ornithine aminotransferase (OAT), which is relevant in cancer research .

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing complex organic molecules. It can undergo various chemical reactions such as:

- Oxidation to form ketones or carboxylic acids.

- Reduction to generate different amine derivatives.

- Nucleophilic substitution to introduce diverse functional groups into the cyclopentane ring .

Case Studies and Research Findings

Several studies have documented the biological activity and potential therapeutic applications of this compound:

- Neurotransmitter Interaction Studies : Research indicates that compounds with similar structures can modulate neurotransmitter systems effectively. Investigations into their binding affinities reveal insights into their pharmacological potential .

- Cancer Research Applications : The compound's ability to inhibit OAT has been explored in preclinical models of hepatocellular carcinoma (HCC), demonstrating significant anti-tumor effects at low doses .

Mécanisme D'action

The mechanism of action of trans-3-fluorocyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity for these targets, leading to various biological effects. The compound may modulate neurotransmitter pathways, influencing neurological functions .

Comparaison Avec Des Composés Similaires

3-Fluorocyclopentan-1-amine: Similar structure but lacks the trans configuration.

Cyclopentan-1-amine: Lacks the fluorine atom.

trans-3-Chlorocyclopentan-1-amine: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: (1R,3R)-3-Fluorocyclopentan-1-amine is unique due to its specific trans configuration and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .

Activité Biologique

(1R,3R)-3-Fluorocyclopentan-1-amine is a fluorinated cyclic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of fluorinated compounds that exhibit various pharmacological properties, including enzyme inhibition and tumor imaging capabilities. This article aims to detail the biological activity of this compound, supported by research findings and case studies.

This compound is characterized by the presence of a fluorine atom at the 3-position of the cyclopentane ring. This modification can significantly influence its interaction with biological targets, particularly enzymes and receptors.

Research indicates that fluorinated compounds often act as enzyme inhibitors. For instance, studies have shown that related compounds like (1S,3S)-3-amino-4-fluorocyclopentane-1-carboxylic acid can inactivate ornithine aminotransferase (OAT) through mechanisms involving fluoride ion elimination and subsequent conjugate addition . Although specific mechanisms for this compound are less documented, its structural similarities suggest it may exhibit comparable enzymatic interactions.

Enzyme Inhibition

The potential of this compound as an enzyme inhibitor has been explored through various studies. Its ability to inhibit key enzymes could have implications in treating conditions such as cancer. For example, related fluorinated amino acids have demonstrated selective inhibition of OAT, leading to reduced tumor growth in animal models .

PET Imaging Applications

Fluorinated compounds are widely used in Positron Emission Tomography (PET) imaging due to their favorable pharmacokinetic properties. Studies on similar compounds like 4-fluorocyclopentane derivatives have shown promising results in tumor imaging, indicating that this compound might also serve as a viable PET imaging agent . The biodistribution of these compounds suggests efficient uptake in tumor tissues compared to normal tissues, enhancing their utility in cancer diagnostics.

Tumor Imaging Efficacy

In preclinical studies involving gliosarcoma models, fluorinated cyclopentane derivatives exhibited significant tumor-to-brain tissue ratios, suggesting their effectiveness as imaging agents . These findings highlight the potential of this compound in clinical settings for monitoring tumor progression or response to therapy.

In Vivo Biological Evaluation

A study evaluated the biodistribution and metabolic stability of related fluorinated compounds in vivo. Results indicated that these compounds maintained higher concentrations in tumor tissues over time compared to non-target tissues, reinforcing their specificity and efficacy as therapeutic agents .

Comparative Analysis Table

| Compound | Biological Activity | Mechanism | Application |

|---|---|---|---|

| This compound | Potential enzyme inhibitor | Possible fluoride ion elimination | Cancer treatment/imaging |

| (1S,3S)-3-amino-4-fluorocyclopentane-1-carboxylic acid | Selective OAT inhibitor | Enzyme inactivation via Michael addition | Tumor growth inhibition |

| 4-fluorocyclopentane derivatives | Effective PET imaging agents | System L and ASC transport | Tumor detection |

Propriétés

IUPAC Name |

(1R,3R)-3-fluorocyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPOLBBUNYSRBS-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.